molecular formula C19H22N2OS2 B11515413 (5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11515413
M. Wt: 358.5 g/mol
InChI Key: YPHSFNZLZHGBLY-MSUUIHNZSA-N
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Description

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a thiazolidinone ring, and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-6-methylquinolin-2(1H)-one with a suitable thiazolidinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization or chromatography may be necessary to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The quinoline and thiazolidinone rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline and thiazolidinone derivatives.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its potential as a therapeutic agent by studying its interactions with biological targets.

Medicine

In medicine, the compound’s pharmacological properties are explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for treating various diseases.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, dyes, or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety may intercalate with DNA, while the thiazolidinone ring can form covalent bonds with enzyme active sites, inhibiting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-methylquinolin-2(1H)-one: Shares the quinoline structure but lacks the thiazolidinone ring.

    Thiazolidin-2,4-dione: Contains the thiazolidinone ring but lacks the quinoline moiety.

    2-thioxo-1,3-thiazolidin-4-one: Similar thioxo and thiazolidinone structure but without the quinoline group.

Uniqueness

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a quinoline moiety, a thiazolidinone ring, and a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2OS2

Molecular Weight

358.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2OS2/c1-4-6-11-21-18(22)17(24-19(21)23)16-10-8-14-12-13(3)7-9-15(14)20(16)5-2/h7-10,12H,4-6,11H2,1-3H3/b17-16-

InChI Key

YPHSFNZLZHGBLY-MSUUIHNZSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C=CC3=C(N2CC)C=CC(=C3)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C=CC3=C(N2CC)C=CC(=C3)C)SC1=S

Origin of Product

United States

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